molecular formula C10H8ClN3O2 B14426510 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 84819-80-7

4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14426510
CAS No.: 84819-80-7
M. Wt: 237.64 g/mol
InChI Key: GBWRQZBSUHLWKA-UHFFFAOYSA-N
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Description

4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chlorinated cyclohexadienone core with a hydrazinylidene and oxazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydrazinylidene group can be introduced through the reaction of hydrazine derivatives with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the hydrazinylidene group or the oxazole ring.

    Substitution: The chlorine atom on the cyclohexadienone core can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways within cells. The hydrazinylidene group may play a role in its bioactivity, potentially through interactions with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and hydrazinylidene-substituted cyclohexadienones. Examples include:

Uniqueness

What sets 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

84819-80-7

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-chloro-2-[(5-methyl-1,2-oxazol-3-yl)diazenyl]phenol

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-10(14-16-6)13-12-8-5-7(11)2-3-9(8)15/h2-5,15H,1H3

InChI Key

GBWRQZBSUHLWKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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